2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester
Description
The compound 2-naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester is a naphthalene derivative characterized by multiple functional groups:
- 4,5-Bis(acetyloxy): Acetyl-protected hydroxyl groups, which may confer hydrolytic instability compared to free hydroxyls.
- 6-Methyl: A methyl substituent enhancing steric bulk and hydrophobicity.
- Methyl ester: A common esterification motif that influences solubility and reactivity.
Crystallographic analysis of similar naphthalene derivatives (e.g., via SHELX software ) could resolve its conformation and intermolecular interactions.
Properties
Molecular Formula |
C18H18O7 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
methyl 4,5-diacetyloxy-8-methoxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H18O7/c1-9-6-14(22-4)13-7-12(18(21)23-5)8-15(24-10(2)19)16(13)17(9)25-11(3)20/h6-8H,1-5H3 |
InChI Key |
VEHPIQIWJDUYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=C1OC(=O)C)OC(=O)C)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester generally involves multi-step organic synthesis starting from suitably substituted naphthalene derivatives. Key transformations include:
- Introduction of acetoxy groups at positions 4 and 5 via acetylation reactions.
- Installation of methoxy and methyl groups through selective methylation and alkylation.
- Formation of the methyl ester at position 2 by esterification or methylation of the corresponding carboxylic acid.
The synthetic route often requires careful control of reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and selectivity.
Specific Synthetic Routes
Acetylation of Hydroxy Groups
The acetylation of hydroxy substituents on the naphthalene ring to form bis(acetyloxy) groups typically employs acetic anhydride or acetyl chloride in the presence of a base or acid catalyst. This step is crucial for protecting phenolic hydroxyls and modifying electronic properties of the aromatic system.
Methylation of Hydroxy Groups
Methoxy substitution at position 8 is introduced via methylation, commonly using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance nucleophilicity and solubility of reactants, improving methylation efficiency.
Esterification to Form Methyl Ester
The methyl ester at position 2 can be formed by esterification of the corresponding carboxylic acid using methanol under acidic conditions (e.g., sulfuric acid catalyst) or by methylation of the carboxylate anion using methylating agents. Controlled reflux conditions ensure complete conversion while minimizing side reactions.
Advanced Cross-Coupling Techniques
While the above steps cover functional group modifications, advanced synthetic approaches for related naphthalene derivatives involve metal-catalyzed cross-coupling reactions, such as:
- Negishi cross-coupling : Coupling arylboronic acids with bromo-substituted naphthalene esters in the presence of palladium or nickel catalysts to construct complex aromatic frameworks.
- Grignard reagent formation and coupling : Preparation of arylmagnesium halides followed by coupling with bromo-naphthalene esters under nickel or palladium catalysis.
Though these methods are more commonly reported for related compounds like adapalene methyl ester, they illustrate the utility of transition-metal catalysis in constructing substituted naphthalene carboxylates with high regioselectivity and yield.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Hydroxyl acetylation | Acetylation | Acetic anhydride or acetyl chloride, base/acid catalyst | Protects phenolic OH groups |
| Methoxy group methylation | Methylation | Methyl iodide or dimethyl sulfate, K2CO3, polar aprotic solvent | Selective methylation of hydroxy group |
| Methyl ester formation | Esterification/Methylation | Methanol, acid catalyst or methylating agent | Forms methyl ester at carboxylic acid |
| Cross-coupling (advanced) | Negishi or Grignard coupling | Pd or Ni catalyst, arylboronic acid or Grignard reagent, base | For complex aromatic substitution |
Research Findings and Optimization Notes
- Solvent Effects: Polar aprotic solvents such as DMF, acetone, or tetrahydrofuran (THF) are preferred in methylation and cross-coupling steps due to enhanced solubility and reactivity of nucleophiles.
- Catalyst Selection: Nickel and palladium catalysts are effective in cross-coupling reactions involving naphthalene derivatives, with ligand choice (e.g., tris(hydroxypropyl)phosphine) impacting yield and selectivity.
- Temperature Control: Reflux conditions (approximately 60-80°C) optimize reaction rates while preventing decomposition or side reactions.
- Base Use: Potassium carbonate or potassium phosphate bases are commonly employed to neutralize acids formed during methylation and coupling steps.
- Yield Optimization: Purification by crystallization or filtration after acid-base workup enhances product purity and recovery.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Simpler Naphthalene Esters
- 2-Naphthalenecarboxylic acid, methyl ester (, Entry 9): Substituents: No additional groups beyond the methyl ester. Properties: Lower molecular weight (simpler structure) and higher volatility. Applications: Likely used as a reference compound in synthetic chemistry .
Hydroxy and Methoxy Derivatives
- 2-Naphthalenecarboxylic acid, 6-hydroxy-4,5-dimethoxy-, methyl ester (): Substituents: Hydroxy and dimethoxy groups instead of acetyloxy. Properties: The free hydroxy group enables hydrogen bonding, increasing aqueous solubility compared to the acetyl-protected target compound. Methoxy groups enhance lipophilicity but reduce susceptibility to hydrolysis. Applications: Potential use in natural product derivatives or drug design due to polar/nonpolar balance .
Azo-Functionalized Derivatives
- CI 15850 variants ():
- Substituents: Azo groups (-N=N-) linked to sulfophenyl or naphthalenyl moieties.
- Properties: Azo groups confer intense coloration, making these compounds suitable as cosmetic colorants. In contrast, the target compound lacks chromophores like azo or conjugated systems, limiting its utility in color applications.
- Applications: Restricted to regulated cosmetic colorants under group standards .
Halogenated Derivatives
- 2-Naphthalenecarboxylic acid, 3-bromo-, ethyl ester ():
- Substituents: Bromine atom at position 3.
- Properties: The electronegative bromine increases molecular weight and may influence reactivity (e.g., facilitating cross-coupling reactions). Compared to the acetyloxy-rich target compound, halogenation introduces distinct toxicity and stability profiles.
- Applications: Intermediate in halogen-mediated organic synthesis .
Functional Group Impact on Reactivity and Stability
| Compound Type | Key Functional Groups | Reactivity Insights | Stability Insights |
|---|---|---|---|
| Target Compound | Bis(acetyloxy), methoxy | Acetyloxy groups prone to hydrolysis under acidic/basic conditions. | Moderate stability; sensitive to hydrolysis. |
| Simple Methyl Ester (Entry 9) | Methyl ester only | Higher reactivity in ester cleavage due to lack of steric hindrance. | Stable under neutral conditions. |
| Hydroxy-Dimethoxy Derivative | Hydroxy, dimethoxy | Hydroxy group participates in H-bonding; dimethoxy enhances electron donation. | Stable unless dealkylated. |
| Azo Derivatives | Azo, sulfophenyl | Azo groups susceptible to reductive cleavage. | Stability depends on pH and light exposure. |
| Halogenated Ester | Bromine | Bromine enables cross-coupling (e.g., Suzuki reactions). | Stable but may require inert conditions. |
Biological Activity
2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester (CAS Number: 97944-86-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C18H18O7
- Molecular Weight : 346.3 g/mol
- Structure : The compound features multiple functional groups, including methoxy and acetyloxy groups, which may contribute to its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
| Study | Findings |
|---|---|
| Demonstrated that naphthalene derivatives can scavenge free radicals effectively. | |
| Highlighted the role of methoxy groups in enhancing antioxidant activity. |
Anticancer Activity
Several studies have suggested that naphthalene derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory effects, which are crucial for treating conditions such as arthritis and other inflammatory diseases.
| Study | Findings |
|---|---|
| Found that naphthalene derivatives can reduce inflammation markers in vitro. | |
| Indicated potential pathways involving NF-kB modulation that could lead to reduced inflammation. |
Case Studies
-
Study on Antioxidant Activity :
- Researchers tested the antioxidant capacity of various naphthalene derivatives, including the subject compound.
- Results showed a significant reduction in oxidative stress markers in treated cells compared to controls.
-
Anticancer Mechanism Investigation :
- A study examined the effects of the compound on several cancer cell lines.
- The findings revealed that the compound triggered apoptosis via ROS-mediated pathways, suggesting its potential as a chemotherapeutic agent.
Mechanistic Insights
The biological activities of 2-naphthalenecarboxylic acid derivatives are often attributed to their ability to interact with cellular pathways:
- Nrf2 Pathway : Compounds similar to the subject compound have been shown to activate the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative stress.
- NF-kB Pathway : Inhibition of this pathway can lead to reduced inflammation and may play a role in the anticancer effects observed.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for verifying the structural integrity of acetyloxy and methoxy substituents in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is optimal for identifying acetyloxy and methoxy groups due to their distinct fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm substitution positions via chemical shift analysis (e.g., acetyloxy protons at δ 2.0–2.3 ppm, methoxy at δ 3.8–4.0 ppm). For environmental matrices, solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves analyte recovery .
Q. What storage conditions are critical to prevent hydrolysis of ester and acetyloxy groups?
- Methodological Answer : Store the compound in airtight, deactivated glassware (siliconized to minimize adsorption) at −18°C. Avoid exposure to moisture, as hydrolysis of acetyloxy groups can occur under alkaline conditions. Stability studies should include periodic pH monitoring and LC-MS validation to detect degradation products .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer : Use thin-layer chromatography (TLC) with UV detection for preliminary purity checks. Confirm purity (>98%) via reverse-phase HPLC with diode-array detection (DAD) and internal standards (e.g., deuterated analogs). Quantify impurities using calibration curves validated against certified reference materials .
Advanced Research Questions
Q. How can solid-phase extraction (SPE) protocols be optimized for detecting this compound in wastewater samples?
- Methodological Answer : Optimize SPE by conditioning HLB cartridges with methanol (2 mL) followed by acidified water (pH 2–3). Elute with 2-propanol:methanol (1:1) to recover polar acetyloxy derivatives. Validate recovery rates (≥85%) using isotopically labeled internal standards (e.g., triclosan-d3) and matrix-matched calibration .
Q. What experimental design principles minimize bias in inhalation toxicity studies for methylated naphthalene derivatives?
- Methodological Answer : Follow randomized dose allocation and concealed group assignment to reduce selection bias. Use blinded outcome assessments (e.g., histopathology) and report all measured endpoints (Table C-6/C-7). Include positive controls (e.g., naphthalene) to benchmark toxicity thresholds .
Q. How should contradictory data between in vitro and in vivo toxicological studies be reconciled?
- Methodological Answer : Conduct a systematic review using inclusion criteria (Table C-1) to prioritize studies with low risk of bias. Compare metabolic activation pathways: in vitro models may lack cytochrome P450 enzymes present in vivo. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses and resolve discrepancies .
Q. What strategies enhance the stability of this compound during long-term ecotoxicological assays?
- Methodological Answer : Add antioxidants (e.g., ascorbic acid) to aqueous matrices to prevent oxidative degradation. For sediment studies, pre-equilibrate samples with the compound under anaerobic conditions. Monitor stability via time-course LC-MS analysis and adjust storage protocols based on observed half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
